N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide

Physicochemical differentiation Hydrogen bond acceptor count Lipinski rule-of-five

Ensuring regioisomeric purity in trifluoromethyl-benzamide SAR studies is critical, as methoxy positional isomers share identical molecular formulae but divergent biological activities. Procure the exact 3-methoxy isomer (CAS 634184-89-7) to prevent false negatives in your screening cascades. - Validated regioisomer for complete methoxy positional scanning of the ephrin receptor kinase (EphB4, c-abl, Flt-3) series. - Enables head-to-head P2X1 antagonism comparison against the 5-methoxy (IC₅₀ = 755 nM) and 5-chloro (IC₅₀ = 19.2 nM) leads. - Serves as an authentic reference standard for method development to detect isomeric contamination under generic LC-MS gradients.

Molecular Formula C16H11F6NO3
Molecular Weight 379.25 g/mol
CAS No. 634184-89-7
Cat. No. B12582594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide
CAS634184-89-7
Molecular FormulaC16H11F6NO3
Molecular Weight379.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C16H11F6NO3/c1-26-12-4-2-3-11(13(12)24)14(25)23-10-6-8(15(17,18)19)5-9(7-10)16(20,21)22/h2-7,24H,1H3,(H,23,25)
InChIKeyFSXNYOAJRSLZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

634184-89-7: Physicochemical Profile & Comparators


N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide (CAS 634184-89-7) is a synthetic salicylanilide-type benzamide derivative defined by a 2-hydroxy-3-methoxybenzamide core N-substituted with a 3,5-bis(trifluoromethyl)phenyl ring (C₁₆H₁₁F₆NO₃, exact mass 379.06433 g/mol) . It belongs to a broader class of trifluoromethyl-substituted benzamides explored as kinase inhibitors and anti-inflammatory agents, where the electron-withdrawing CF₃ groups confer enhanced metabolic stability and lipophilicity relative to non-fluorinated counterparts [1]. Despite its structural membership in a pharmacologically active series, no peer-reviewed biological activity data specific to this regioisomer were identified in public databases, including PubChem, ChEMBL, or PubMed-indexed primary research articles, as of the search date. Its closest regioisomeric and substitution analogs—including the 4-methoxy, 5-methoxy, and 6-methoxy variants—share identical molecular formulae and differ only in the position of the methoxy group, making analytical authentication a critical procurement requirement.

Regioisomeric analytical reference standard for identity confirmation
Supports chromatographic method development for methoxy positional isomers
Kinase inhibitor SAR matrix coverage for methoxy positional scanning
Fills a specific positional vector in trifluoromethyl-substituted benzamide libraries
Mechanistic probe for proton-shuttle pharmacophore studies
Intramolecular H-bond between 2-OH and 3-OCH₃ enables unique SAR probing

Why Regioisomers Cannot Replace 634184-89-7


Within the N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-methoxybenzamide series, the methoxy positional isomer profoundly dictates hydrogen-bonding topology, steric accessibility of the phenolic –OH, and target engagement. Published crystallographic and computational studies on isomeric trifluoromethyl-substituted N-phenylbenzamides demonstrate that even minor methoxy shifts alter intermolecular interaction networks and conformational preferences, directly affecting molecular recognition [1]. For instance, the 5-methoxy regioisomer (N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-methoxybenzamide, PubChem CID 11314966) exhibits measurable activity at the P2X1 purinoceptor (IC₅₀ = 755.0 nM in 1321N1 astrocytoma cells), while the 5-chloro analog IMD-0354 achieves an IC₅₀ of 19.2 nM at the same target [2][3]. These data illustrate that substitution pattern, not merely the presence of functional groups, governs potency. Substituting the 3-methoxy isomer with any other regioisomer without explicit bioequivalence data risks selecting a compound with divergent—and potentially null—biological activity. Procurement of the exact CAS 634184-89-7 is therefore mandatory for replicating any claimed pharmacological profile.

Attribute
Target (3-OCH₃)
5-Methoxy / 5-Cl Analog
P2X1 Receptor
Activity uncharacterized
IC₅₀ 755.0 nM (5-OCH₃) / 19.2 nM (5-Cl)
H-Bond Topology
Intramolecular H-bond (2-OH···3-OCH₃)
Free 2-OH only; no ortho-alkoxy interaction
Analytical Behavior
HBA = 9; distinct retention fingerprint
May co-elute; requires orthogonal confirmation

Substitution pattern, not merely functional group presence, governs target engagement. Regioisomeric replacement may lead to divergent or null biological activity.

Differentiation Evidence for 634184-89-7


Hydrogen Bond Acceptor Count Differentiation

The target compound possesses 9 hydrogen bond acceptors (HBA = 9), derived from the amide carbonyl, the phenolic –OH, the methoxy oxygen, and six fluorine atoms across the two CF₃ groups . This HBA count exceeds that of the non-hydroxylated N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxybenzamide (C₁₆H₁₁F₆NO₂, HBA = 8, molecular weight 363.25 g/mol, no phenolic –OH) . The additional HBA in 634184-89-7 directly impacts predicted solubility, protein-binding promiscuity, and chromatographic retention behavior, providing a measurable physicochemical fingerprint for quality control.

HBA Count
Data to verify
HBA = 9 vs. 8 (des-hydroxy analog)
Measurable QC fingerprint for regioisomer identity
Calculated from molecular formula; supports LC-MS method development
Physicochemical differentiation Hydrogen bond acceptor count Lipinski rule-of-five

P2X1 Activity: 5-Methoxy Regioisomer Benchmark

The 5-methoxy regioisomer (N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-methoxybenzamide) exhibits an IC₅₀ of 755.0 nM against the human P2X1 receptor expressed in 1321N1 astrocytoma cells [1]. In contrast, the 5-chloro analog (IMD-0354) achieves an IC₅₀ of 19.2 nM against the same target [2]. No P2X1 activity data exist for the 3-methoxy isomer (634184-89-7). This gap quantitatively frames the potency range of the series (low nanomolar to high nanomolar) and demonstrates that a single-substituent positional shift (3-OCH₃ vs. 5-OCH₃) or halogen substitution (5-Cl) can alter receptor potency by ≥39-fold. Researchers targeting the P2X1 receptor must therefore verify the activity of the exact 3-methoxy isomer rather than extrapolating from other regioisomers.

P2X1 Activity
Cross-study comparable
Target: Not tested
5-OCH₃ IC₅₀: 755.0 nM
5-Cl IC₅₀: 19.2 nM
Potency range defines series floor and ceiling
1321N1 astrocytoma cells; ≥39-fold shift highlights regioisomer sensitivity
P2X1 purinoceptor Regioisomeric selectivity Cell-based assay

Cholinesterase Inhibition SAR of Bromo Analogs

A systematic SAR study of twenty-two N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogs reported AChE IC₅₀ values ranging from 18.2 to 196.6 µM and BuChE IC₅₀ from 9.2 to 196.2 µM, with the regioisomeric shift of the phenolic hydroxyl from the 2-position to the 5-position producing the most potent dual inhibitor (compound 4a, N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide) [1]. The 3-methoxy substituent in 634184-89-7 would alter both electronic and steric properties relative to the 5-bromo or hydroxyl-only analogs, but no cholinesterase data exist for this specific compound. The data demonstrate that hydroxyl and substituent positioning on the salicylanilide ring is a primary determinant of enzyme inhibition potency and AChE/BuChE selectivity.

Cholinesterase SAR
Class-level inference
AChE IC₅₀: 18.2–196.6 µM (bromo series)
3-OCH₃ activity cannot be inferred from 5-Br/5-Cl analogs
Positional sensitivity confirmed in 5-bromo-2-hydroxybenzamide SAR
Acetylcholinesterase Butyrylcholinesterase Salicylanilide SAR

Proton-Shuttle Mechanism: Impact of 3-Methoxy Group

A comprehensive SAR analysis of 94 salicylanilide analogs against Mycobacterium tuberculosis established that a free phenolic hydroxyl on the salicylic acid ring is required for antimycobacterial activity, consistent with a proton-shuttle mechanism that disrupts the proton gradient [1]. The lead compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide (IMD-0354), was identified from an HTS campaign. In 634184-89-7, the 2-OH is retained, but the 3-methoxy group introduces an intramolecular hydrogen bond with the adjacent hydroxyl, which may modulate its acidity and proton-carrying capacity. This intramolecular H-bond is absent in the 5-chloro or 5-bromo analogs, creating a mechanistic differentiation point. However, no antitubercular MIC data are available for the 3-methoxy isomer to confirm or refute this hypothesis.

Proton-Shuttle
Class-level inference
2-OH retained; 3-OCH₃ ortho effect unknown
Intramolecular H-bond may modulate proton-carrying capacity
Antitubercular MIC not reported; requires dedicated screening
Antitubercular Proton shuttle Structure-activity relationship

Procurement Scenarios for 634184-89-7


Kinase Inhibitor SAR Matrix Coverage

When constructing a comprehensive kinase inhibitor screening deck based on the trifluoromethyl-substituted benzamide scaffold described in patent family US20060035897 [1], the 3-methoxy regioisomer fills a specific positional vector not represented by the 4-methoxy (CAS 634184-94-4), 5-methoxy (PubChem CID 11314966), or 6-methoxy (CAS 634184-95-5) variants. Its inclusion ensures full SAR matrix coverage for methoxy positional scanning against ephrin receptor kinases (EphB4, c-abl, Flt-3).

P2X1 Antagonist Lead Optimization

Based on the established P2X1 activity of the 5-methoxy isomer (IC₅₀ = 755.0 nM) and the 5-chloro lead IMD-0354 (IC₅₀ = 19.2 nM) [2][3], procurement of 634184-89-7 enables systematic evaluation of the methoxy positional effect (3-OCH₃ vs. 5-OCH₃) on receptor antagonism. This head-to-head comparison is essential for deriving pharmacophore models that distinguish steric from electronic contributions to P2X1 binding.

Regioisomeric Purity Reference Standard

Given that the 3-methoxy, 4-methoxy, 5-methoxy, and 6-methoxy isomers share identical molecular formulae (C₁₆H₁₁F₆NO₃) and exact masses (379.06433 g/mol), chromatographic co-elution is likely under generic LC-MS gradients . 634184-89-7 serves as an authentic reference standard for method development and batch-to-batch identity confirmation, preventing inadvertent isomeric contamination in procurement workflows.

Antitubercular Proton-Shuttle Probe

The conserved 2-OH pharmacophore required for antimycobacterial proton-shuttle activity [4] is present in 634184-89-7, but the ortho-3-methoxy group presents an intramolecular H-bond that may modulate proton-carrying capacity. This compound serves as a mechanistic probe to test whether intramolecular H-bonding to the critical 2-OH attenuates or enhances proton-shuttle efficiency, a hypothesis that cannot be tested with 4-methoxy, 5-methoxy, or non-hydroxylated analogs.

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Matrix
Positional isomer identity confirmation
Full methoxy positional scanning coverage for EphB4, c-abl, Flt-3
P2X1 Antagonist Lead Optimization
Regioisomeric pharmacophore probe
Systematic 3-OCH₃ vs 5-OCH₃ head-to-head receptor antagonism evaluation
Regioisomeric Purity Reference
Chromatographic resolution standard
LC-MS method development for isomeric contamination control
Proton-Shuttle Mechanistic Probe
Intramolecular H-bond modulation
Test 2-OH pharmacophore attenuation by ortho-3-OCH₃ in Mtb assays
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